- Design, Synthesis and Characterization of Aurone Based α,β-unsaturated Carbonyl-Amino Ligands and their Application in Microwave Assisted Suzuki, Heck and Buchwald Reactions, Asian Journal of Organic Chemistry, 2022, 11(1),

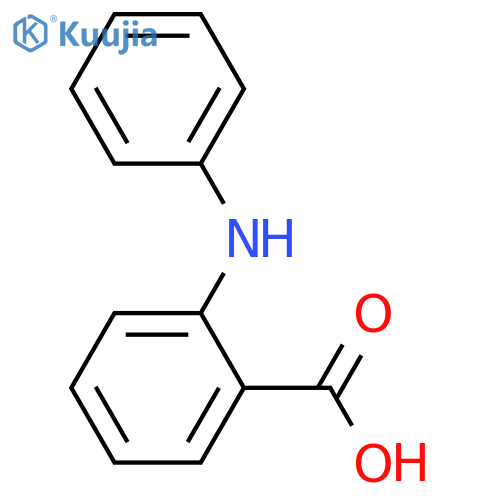

Cas no 91-40-7 (Fenamic acid)

Fenamic acid Propiedades químicas y físicas

Nombre e identificación

-

- N-Phenylanthranilic acid

- Diphenylamine-2-carboxylic acid

- N-Phenyl 2-Aminobenzoic Acid

- Benzoic acid, 2-(phenylamino)-

- N-Phenyl o-aminobenzoic acid

- 2-anilinobenzoic acid

- DPC

- 2-(Phenylamino)benzoic acid

- Fenamic acid

- Phenylanthranilic acid

- 2-Carboxydiphenylamine

- o-Anilinobenzoic acid

- N-Phenyl-o-aminobenzoic acid

- N-Phenyl-2-aminobenzoic acid

- Anthranilic acid, N-phenyl-

- 2-Phenylamino-benzoic acid

- N-Phenylanthranilic

- 952VN06WBB

- ZWJINEZUA

- NCGC00093536-04

- CHEMBL23832

- AKOS000118791

- 2-phenylazanylbenzoic acid

- KBio2_002302

- FT-0631438

- HMS3402H03

- CBDivE_001949

- HMS3373F04

- MLS-0412242.P016

- NCGC00014989-06

- EINECS 202-066-8

- diphenylamine carboxylate

- NCGC00014989-02

- NCGC00093536-02

- PhenylanthranilsA currencyure

- BCBcMAP01_000076

- SY048561

- NCGC00014989-07

- ZWJINEZUASEZBH-UHFFFAOYSA-

- HMS2232G15

- SB78726

- W-100309

- F3145-3322

- Z57127451

- KBioSS_002304

- AMY40863

- BRN 1456607

- N-PHENYLANTHRANILIC ACID [MI]

- KBio3_000282

- BIDD:GT0820

- DPC cpd

- Bio1_000122

- DTXSID6059025

- KBio2_004870

- DS-14719

- D03APP

- SPECTRUM1505156

- STK089446

- Bio1_001100

- NCGC00093536-06

- LP00011

- BB 0255314

- ortho-anilinobenzoic acid

- KBio2_007438

- NCGC00093536-03

- NSC-4273

- KBio3_000281

- N-phenylanthranilsyre

- HMS1361H03

- BRD-K80863915-001-02-9

- EN300-18386

- N-phenyl-ortho-aminobenzoic acid

- phenyl anthranilic acid

- NSC 215211

- HY-W040265

- 2-anilino-benzoic acid

- SR-01000075342

- KBioGR_002302

- Bio1_000611

- KBio2_000141

- HMS1791H03

- KBioGR_000141

- o-(Phenylamino)benzoic acid

- KBio2_002709

- KBio3_002782

- NSC-215211

- SCHEMBL25828

- A843855

- D0873

- CBiol_001836

- Tox21_500011

- N-Phenylanthranilic acid, 98%

- N-Phenylanthranilic acid, technical, >=95% (T)

- NCGC00014989-05

- GTPL4182

- EU-0100011

- BBL008122

- Phenyl anthranilic acid (all isomers)

- NCGC00093536-01

- Lopac0_000011

- D70372

- NCGC00014989-03

- CHEBI:34756

- s5517

- AE-641/02494034

- Oprea1_622264

- IDI1_033891

- MLS-0412242

- Bio2_000621

- NCGC00014989-01

- InChI=1/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)

- SR-01000075342-1

- SDCCGMLS-0412242.P028

- AI3-08880

- NSC215211

- BSPBio_001421

- Diphenylamine-2-carboxylic acid; DPC

- KBioSS_000141

- SMR001230825

- SR-01000075342-2

- n-phenyl anthranilic acid

- NCGC00014989-04

- NSC4273

- CS-W021005

- NCGC00093536-05

- 91-40-7

- BRD-K80863915-001-05-2

- HMS3260C03

- HMS1989H03

- LS-20563

- Lopac-144509

- MFCD00002421

- cMAP_000012

- KBio2_005277

- SDCCGSBI-0050000.P002

- Diphenylaminecarboxylic acid-(2)

- Oprea1_414882

- NCGC00014989-12

- NCGC00260696-01

- N-phenyl-anthranilic acid

- BDBM50337278

- NCGC00014989-08

- UNII-952VN06WBB

- diphenylamine-2-carboxylate

- Bio2_000141

- Q498436

- MLS002153472

- CCG-204107

- 2-(Phenylamino)benzoic acid (ACI)

- Anthranilic acid, N-phenyl- (6CI, 7CI, 8CI)

- DPC (chloride channel inhibitor)

- NSC 4273

- o-Carboxydiphenylamine

- NS00007989

- DB-057256

- benzoic acid, 2-anilino-

-

- MDL: MFCD00002421

- Renchi: 1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)

- Clave inchi: ZWJINEZUASEZBH-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(NC2C=CC=CC=2)=CC=CC=1)O

- Brn: 1456607

Atributos calculados

- Calidad precisa: 213.07900

- Masa isotópica única: 213.078979

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 16

- Cuenta de enlace giratorio: 3

- Complejidad: 236

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 4.4

- Recuento de constructos de variantes mutuas: 4

- Superficie del Polo topológico: 49.3

- Carga superficial: 0

Propiedades experimentales

- Color / forma: White flake crystals.

- Denso: 1.1544 (rough estimate)

- Punto de fusión: 182-185 °C (lit.)

- Punto de ebullición: 353.22°C (rough estimate)

- Punto de inflamación: 186.7°C

- índice de refracción: 1.5700 (estimate)

- Coeficiente de distribución del agua: Insoluble

- PSA: 49.33000

- Logp: 3.20140

- FEMA: 3470

- Merck: 7273

- Disolución: Soluble in hot ethanol, slightly soluble in hot water, hot benzene and ether.

Fenamic acid Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315,H319,H335

- Declaración de advertencia: P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36-S24/25

- Rtecs:CB3730000

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

- TSCA:Yes

- Condiciones de almacenamiento:Keep container closed when not in use. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

- Nivel de peligro:IRRITANT

Fenamic acid Datos Aduaneros

- Código HS:29224995

- Datos Aduaneros:

China Customs Code:

2922499990Overview:

2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

P.Imported animals and plants\Quarantine of animal and plant products

Q.Outbound animals and plants\Quarantine of animal and plant products

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Fenamic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096724-5g |

Fenamic acid |

91-40-7 | 98% | 5g |

¥34 | 2024-05-21 | |

| ChemScence | CS-W021005-500g |

Fenamic acid |

91-40-7 | ≥98.0% | 500g |

$99.0 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010906-10g |

Fenamic acid |

91-40-7 | 95% | 10g |

¥46 | 2024-05-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010906-100g |

Fenamic acid |

91-40-7 | 95% | 100g |

¥211 | 2024-05-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94890-500g |

Fenamic acid |

91-40-7 | 500g |

¥626.0 | 2021-09-08 | ||

| Enamine | EN300-18386-25.0g |

2-(phenylamino)benzoic acid |

91-40-7 | 95.0% | 25.0g |

$38.0 | 2025-03-21 | |

| abcr | AB118466-500 g |

N-Phenylanthranilic acid, 99%; . |

91-40-7 | 99% | 500 g |

€393.00 | 2023-07-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22330-1 mL * 10 mM (in DMSO) |

Fenamic acid |

91-40-7 | 99.61% | 1 mL * 10 mM (in DMSO) |

¥387.00 | 2022-04-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0873-25G |

2-Anilinobenzoic Acid |

91-40-7 | >98.0%(T)(HPLC) | 25g |

¥230.00 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P105693-500g |

Fenamic acid |

91-40-7 | AR,95% | 500g |

¥927.90 | 2023-09-01 |

Fenamic acid Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

1.2 Reagents: Sodium hydroxide Solvents: Ethanol ; 1 h, 70 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

Synthetic Routes 3

- Design, synthesis and bioactivity evaluation of novel N-phenyl-substituted evodiamine derivatives as potent anti-tumor agents, Bioorganic & Medicinal Chemistry, 2022, 55,

Synthetic Routes 4

- "On Water" promoted N-arylation reactions using Cu(0)/myo-inositol catalytic system, Tetrahedron Letters, 2019, 60(29), 1938-1941

Synthetic Routes 5

1.2 1 h, 60 °C; 60 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire, Journal of Organometallic Chemistry, 2022, 979,

Synthetic Routes 6

- Fast synthesis of substituted N-phenylanthranilic acids using Ullmann condensation under microwave irradiation in dry media, Synthetic Communications, 2006, 36(3), 271-277

Synthetic Routes 7

1.2 Reagents: Water ; pH 3 - 4, 0 °C

1.3 Solvents: Ethyl acetate ; 10 min

- Syntheses and Evaluation of New Bisacridine Derivatives for Dual Binding of G-Quadruplex and i-Motif in Regulating Oncogene c-myc Expression, Journal of Medicinal Chemistry, 2020, 63(17), 9136-9153

Synthetic Routes 8

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Microwave assisted synthesis of N-phenylanthranilic acids in water, Journal of Chemical Research, 2005, (9), 561-563

Synthetic Routes 9

1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, rt

- Discovery of anthranilamides as a novel class of inhibitors of neurotropic alphavirus replication, Bioorganic & Medicinal Chemistry, 2015, 23(7), 1569-1587

Synthetic Routes 10

1.2 Reagents: Potassium hydroxide ; rt → reflux; 3 h, reflux; reflux → rt

1.3 Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

- Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions., Organic Letters, 2011, 13(9), 2196-2199

Synthetic Routes 11

- The synthesis and antimicrobial evaluation of some spiro-phthalidyl benzoxazinones, Heterocycles, 2012, 84(2), 1383-1389

Synthetic Routes 12

- Copper-Catalyzed Electrophilic Arylation of Isatoic Anhydride with Diaryliodonium Salts for Synthesis of N-Phenylated Isatoic Anhydrides, Asian Journal of Organic Chemistry, 2022, 11(7),

Synthetic Routes 13

Synthetic Routes 14

1.2 Reagents: Amberlite IR 120 Solvents: 1,4-Dioxane , Water ; 24 h, 90 °C

1.3 Reagents: Acetic acid

- Synthesis of Acridone Derivatives Using Polymer-Supported Palladium and Scandium Catalysts, Journal of Combinatorial Chemistry, 2006, 8(4), 459-461

Synthetic Routes 15

- Sensitive determination of thiols in wine samples by a stable isotope-coded derivatization reagent d0/d4-acridone-10-ethyl-N-maleimide coupled with high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis, Journal of Chromatography A, 2017, 1491, 98-107

Synthetic Routes 16

- A novel route for progenitors of carbazoles with a view to study larvicidal properties, Journal of the Indian Chemical Society, 1988, 65(12), 876-8

Synthetic Routes 17

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Regioselective copper-catalysed amination of halobenzoic acids using aromatic amines, Journal of Chemical Research, 2007, (10), 587-589

Synthetic Routes 18

- Microwave-assisted chemoselective copper-catalyzed amination of o-chloro and o-bromobenzoic acids using aromatic amines under solvent free conditions, Chinese Chemical Letters, 2009, 20(7), 784-788

Synthetic Routes 19

1.2 Reagents: Hydrochloric acid Solvents: Chloroform , Water ; pH 3

- Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chlorides, Tetrahedron, 2011, 67(48), 9405-9410

Synthetic Routes 20

- A new synthetic method of di-9-acridinyl derivatives of amines, Hecheng Huaxue, 2002, 10(1), 65-67

Synthetic Routes 21

1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2, rt

- A simple and environmentally friendly method for the synthesis of N-phenylanthranilic acid derivatives, Journal of Chemical Research, 2006, (5), 342-344

Synthetic Routes 22

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

- PhI(OAc)2-Mediated Intramolecular Oxidative Aryl-Aldehyde Csp2-Csp2Bond Formation: Metal-Free Synthesis of Acridone Derivatives, Journal of Organic Chemistry, 2014, 79(16), 7451-7458

Synthetic Routes 23

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N'-Diarylindazol-3-ones, Journal of Organic Chemistry, 2023, 88(6), 3567-3581

Fenamic acid Raw materials

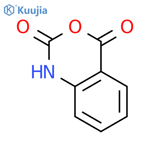

- 1-Phenyl-3,1-Benzoxazine-2,4-Dione

- Benzaldehyde, 2-(phenylamino)-

- Phenyl(2,4,6-trimethoxyphenyl)iodonium

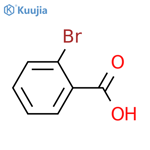

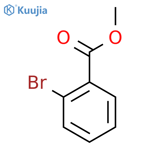

- 2-Bromobenzoic acid

- o-Iodobenzoic acid

- Methyl 2-bromobenzoate

- O-chlorobenzoic acid

- Isatoic anhydride

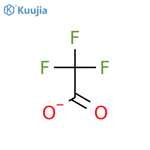

- Acetic acid,2,2,2-trifluoro-, ion(1-)

- 2-Anilinobenzoic acid methyl ester

- Benzoic acid, 2-(methylphenylamino)-, methyl ester

Fenamic acid Preparation Products

Fenamic acid Literatura relevante

-

Jia Yu,Xiaoqing Zhao,Nanmengzi Zhang,Chaoqun You,Gang Yao,Jin Zhu,Liang Xu,Baiwang Sun New J. Chem. 2017 41 4087

-

Tianlei Zhou,Feng Li,Yan Fan,Weifeng Song,Xiaoyue Mu,Hongyu Zhang,Yue Wang Hydrogen-bonded dimer stacking induced emission of aminobenzoic acid compounds. Tianlei Zhou Feng Li Yan Fan Weifeng Song Xiaoyue Mu Hongyu Zhang Yue Wang Chem. Commun. 2009 3199

-

Tao Deng,Jing Zhao,Danfeng Peng,Xinqian He,Xin-an Huang,Chaozhan Lin,Chenchen Zhu,Lei Wang,Fang Liu Org. Biomol. Chem. 2022 20 5076

-

Fan Yang,Chao-Xian Yan,Xing Yang,Da-Gang Zhou,Pan-Pan Zhou CrystEngComm 2017 19 1762

-

Sarah L. Price Chem. Soc. Rev. 2014 43 2098

91-40-7 (Fenamic acid) Productos relacionados

- 610-16-2(2-(Dimethylamino)benzoic acid)

- 119-68-6(2-(methylamino)benzoic acid)

- 61-68-7(Mefenamic acid)

- 116702-63-7(3-Amino-2-(phenylamino)benzoic Acid)

- 10109-95-2(1,4-Benzenedicarboxylicacid, 2,5-bis(phenylamino)-)

- 27693-67-0(2-((3-Carboxyphenyl)amino)benzoic acid)

- 2490-25-7(methyl 10-methylheptadecanoate)

- 2229272-98-2(3-(2-Bromo-6-methoxyphenoxy)piperidine)

- 1391379-15-9(methyl (3S)-3-amino-3-(4-bromothiophen-3-yl)propanoate)

- 1485711-12-3(2-(2-methoxyethyl)aminopropanoic acid hydrochloride)